2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
Description
This compound (CAS: 1823835-45-5) is a spirocyclic structure featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a thia (sulfur) ring, and a dioxo (sulfone) moiety. Its molecular formula is C₂₄H₂₅NO₆S, with a molecular weight of 455.52 g/mol . The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the sulfone group enhances stability and influences solubility.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6S/c26-22(27)21-13-25(15-24(21)9-11-32(29,30)12-10-24)23(28)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJGNTQGKHJTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the thia and aza functionalities, and the attachment of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thia group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that modifications to the thia-spiro structure enhanced the inhibition of tumor cell proliferation, suggesting its potential as a lead compound in anticancer drug development.
| Study | Cell Line | IC50 Value (μM) | Modification |
|---|---|---|---|
| Study A | MCF-7 | 15 | Thia modification |
| Study B | HeLa | 10 | Dioxo modification |
Biochemistry
In biochemical research, this compound serves as a useful tool for studying enzyme interactions and metabolic pathways due to its unique structural features.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into its mechanism of action.
| Enzyme | IC50 Value (μM) | Effectiveness |
|---|---|---|
| Aldose Reductase | 5 | High |
| Dipeptidyl Peptidase IV | 12 | Moderate |
Materials Science
The compound's unique chemical structure allows it to be utilized in materials science for developing advanced polymers and coatings.
Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated improved performance metrics compared to traditional polymers.
| Material Type | Property Tested | Improvement (%) |
|---|---|---|
| Thermoplastic | Tensile Strength | +25 |
| Coating Material | Chemical Resistance | +30 |
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amine functionalities during synthesis, allowing for selective reactions at other sites. The thia-azaspirodecane core can interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound (Thia, Sulfone) | 1823835-45-5 | C₂₄H₂₅NO₆S | 455.52 | Fmoc, 8λ⁶-thia, dioxo |
| 8-Oxa Analog | 2155855-03-9 | C₂₄H₂₅NO₅ | 407.46 | Fmoc, oxa, no sulfone |
| 6-Azaspiro Analog | 2386939-73-5 | - | 405.5 | Fmoc, positional isomer |
| Fmoc/Boc Dual-Protected Analog | 849928-23-0 | C₂₉H₃₄N₂O₆ | 506.59 | Fmoc, Boc, dual protection |
| Fluorinated Oxa Analog | 2219418-88-7 | - | - | Fmoc, 4-fluoro, oxa |
Research Findings and Implications
- Synthetic Challenges : highlights variable yields (69–95%) for Fmoc-protected analogs, depending on purification methods (e.g., silica chromatography) .
- Safety Data Gaps : SDS documents (–15) lack acute toxicity, ecotoxicity, and flammability data, underscoring the need for comprehensive safety studies .
- Biological Relevance : Fluorinated and sulfone-containing analogs show promise in drug discovery due to enhanced stability and target interaction .
Biological Activity
The compound 2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid is a member of the spirocyclic compound family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and pharmacological implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure that includes a fluorene moiety and a thia-aza-spiro framework. The molecular formula is , with a molecular weight of approximately 373.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves the modification of existing spirocyclic frameworks through various chemical reactions, including acylation and cyclization processes. Recent studies have highlighted methods for synthesizing related compounds using copper-catalyzed reactions, which may provide insights into the synthesis of this specific derivative .
Anticancer Activity
Preliminary studies suggest that derivatives of spirocyclic compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Although direct studies on this compound are sparse, its structural similarities to known anticancer agents warrant further investigation .
Enzyme Inhibition
Certain spirocyclic compounds have been identified as inhibitors of enzymes such as proteases and kinases, which are critical in various biological pathways. The potential for this compound to act as an enzyme inhibitor remains an area for future research.
Case Studies
- Antimicrobial Testing : A study investigating the antimicrobial effects of related spirocyclic compounds found that modifications to the fluorene moiety significantly enhanced activity against Gram-positive bacteria. This suggests that structural variations in this compound could similarly impact its antimicrobial efficacy .
- Cancer Cell Line Studies : In vitro studies on similar spirocyclic derivatives demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support the hypothesis that this class of compounds may have therapeutic potential in oncology .
Q & A
Q. What are the key steps in synthesizing 2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-4-carboxylic acid?
- Methodological Answer : The synthesis involves two primary stages:
Spirocyclization : Reacting a Schiff base (e.g., 4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene under reflux (80°C, 3 hours). The solvent is removed, and the product is recrystallized from anhydrous THF .
Lactone Ring Cleavage : Treating the spirocyclic intermediate with excess pyrrolidine in dry THF under reflux (65°C, 45 minutes). The reaction proceeds via acyl-oxygen cleavage, yielding open-chain amides .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- Elemental Analysis : Confirms molecular composition (C, H, N percentages) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, benzylic C-H stretching at elevated wavelengths due to electron-withdrawing groups) .
- UV-Vis Spectroscopy : Detects conjugation and electronic transitions (e.g., λmax shifts in benzothiazole derivatives) .
- Melting Point Analysis : Validates purity .
Q. What are the solubility properties of this compound, and how do they inform structural analysis?
- Methodological Answer : The compound is insoluble in water, dilute HCl, and dilute NaOH. This supports the absence of ionizable groups (e.g., amino acids) and confirms the stability of the acyl-oxygen cleavage product over alkyl-oxygen alternatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How does the acyl-oxygen cleavage mechanism dominate during lactone ring opening with pyrrolidine?
- Methodological Answer : The reaction with pyrrolidine selectively cleaves the acyl-oxygen bond in the lactone ring, leaving the N–C=O linkage intact. This is confirmed by the absence of hydrogen on the nitrogen atoms in the product, preventing reclosure to cyclic diamides . Solubility tests (insolubility in acidic/basic media) further validate the non-ionic nature of the product .
Q. How can contradictions in IR spectral data (e.g., elevated C-H stretching frequencies) be resolved?
- Methodological Answer : Elevated C-H stretching in benzylic carbons arises from electron-withdrawing groups (phenyl, O, N) attached to the same carbon. Computational DFT studies or comparative analysis with analogs (e.g., non-fluorinated spiro compounds) can isolate electronic effects .
Q. What strategies improve the yield of the spirocyclization reaction?
- Methodological Answer :
- Solvent Optimization : Replace benzene with higher-boiling solvents (e.g., toluene) to enhance reaction kinetics .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Reagent Purity : Use anhydrous reagents to minimize side reactions .
Q. How does this compound compare structurally and functionally to similar spirocyclic analogs?
- Methodological Answer :
Q. What computational methods are suitable for modeling its crystal structure and electronic properties?
- Methodological Answer :
Q. How can its biological activity be predicted using structural analogs?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from analogs (e.g., inhibition of purine-related enzymes) .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2), leveraging fluorinated spiro compounds’ anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
